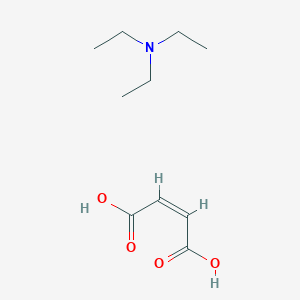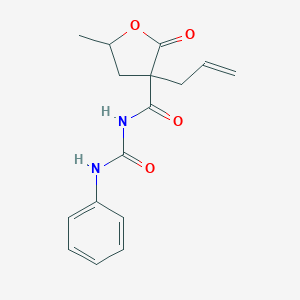
Isoxazole-4-carboxylic acid methyl ester
Overview
Description
Isoxazole-4-carboxylic acid methyl ester is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Mechanism of Action
Target of Action
Isoxazole-4-carboxylic acid methyl ester and its derivatives have been identified as promising antitubercular agents . The primary target of these compounds is Mycobacterium tuberculosis (Mtb) , the causative agent of Tuberculosis (TB) .
Mode of Action
It is known that the compound interacts with mtb, leading to significant inhibition of the bacteria’s growth . The compound’s effectiveness is enhanced when it contains a halogen moiety (non-polar group) at m-/p- position and a methoxy group at o- position .
Biochemical Pathways
The compound’s potent antitubercular activity suggests it likely interferes with essential biochemical pathways in mtb .
Pharmacokinetics
The compound’s potent in vitro activity against mtb suggests it may have favorable pharmacokinetic properties that allow it to reach and act on its target effectively .
Result of Action
The primary result of this compound’s action is the inhibition of Mtb growth . This leads to a decrease in the bacterial population, thereby helping to control the spread and severity of TB .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Moreover, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This suggests that exposure to light could potentially affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that isoxazoles interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the isoxazole compound .
Cellular Effects
Some isoxazole derivatives have shown potent in vitro activity against Mycobacterium tuberculosis, the causative agent of Tuberculosis (TB) . These compounds have demonstrated significant toxicity against Vero cells .
Molecular Mechanism
It is known that isoxazoles can undergo various reactions, including (3 + 2) cycloaddition reactions . These reactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that isoxazoles can undergo various reactions over time
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazole-4-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes, which acts as dipolarophiles . This reaction is typically catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound often involves the use of microwave-assisted synthesis to achieve high yields and reduce reaction times . This method allows for the efficient production of ester-functionalized isoxazoles under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: Isoxazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. The weak N-O bond in the isoxazole ring makes it susceptible to photolysis, leading to ring collapse and rearrangement to oxazole through an azirine intermediate .
Common Reagents and Conditions:
Substitution: The reaction of β-ketodithioesters with sodium azide furnishes β-ketonitriles, which can further react to form isoxazoles.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Isoxazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Isoxazole-3-carboxylic acid methyl ester
- Isoxazole-5-carboxylic acid methyl ester
- Oxazole derivatives
Comparison: Isoxazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it exhibits a different reactivity profile and potential for functionalization . This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
methyl 1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXBTTYJMXYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436830 | |
| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15166-81-1 | |
| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















